molecular formula C12H16N2O3 B8516307 1,1-Dimethylethyl 3-amino-4-(aminocarbonyl)benzoate

1,1-Dimethylethyl 3-amino-4-(aminocarbonyl)benzoate

Cat. No. B8516307
M. Wt: 236.27 g/mol
InChI Key: JQCRYQNNVGRXQZ-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A mixture of 1,1-dimethylethyl 4-(aminocarbonyl)-3-nitrobenzoate (213 mg, 0.80 mmol), 10% palladium on charcoal (Degussa type, 200 mg) in ethyl acetate (20 mL) was shaken in a Parr hydrogenation apparatus at 35 psi for 4 hours. The reaction mixture was filtered and concentrated to give 1,1-dimethylethyl 3-amino-4-(aminocarbonyl)benzoate (180 mg, 95% yield). MS (EI) for C12H16N2O3: 237 (MH+).
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:16]=[CH:15][C:7]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[CH:6][C:5]=1[N+:17]([O-])=O)=[O:3]>[Pd].C(OCC)(=O)C>[NH2:17][C:5]1[CH:6]=[C:7]([CH:15]=[CH:16][C:4]=1[C:2]([NH2:1])=[O:3])[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
NC(=O)C1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenation apparatus at 35 psi for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC(C)(C)C)C=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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